1-phenyl-1H-imidazole-2-thiol

Beschreibung

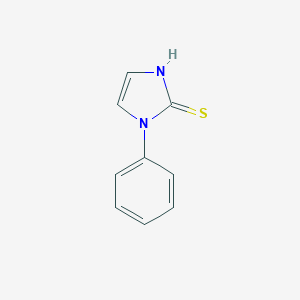

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-phenyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h1-7H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEUGLRMYAXWKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375139 | |

| Record name | 1-phenyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17452-09-4 | |

| Record name | 1,3-Dihydro-1-phenyl-2H-imidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17452-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 513730 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017452094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17452-09-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-phenyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-1H-imidazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Phenyl 1h Imidazole 2 Thiol and Its Functionalized Derivatives

Strategies for the Construction of the Imidazole (B134444) Thiol Core

The fundamental framework of 1-phenyl-1H-imidazole-2-thiol can be assembled through several key synthetic routes. These methods often involve the formation of the imidazole ring followed by the introduction of the thiol group, or a concerted cyclization that incorporates the sulfur atom.

Cyclization Reactions Utilizing α,β-Unsaturated Ketones (Chalcones)

A prominent method for synthesizing imidazole-2-thiol derivatives involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones. niscpr.res.injocpr.comniscpr.res.in This approach typically begins with the Claisen-Schmidt condensation of an appropriate acetophenone, such as 1-[1-(4-phenyl)-2-mercapto-4-methyl-1H-imidazol-5-yl]-ethanone, with various aromatic aldehydes to yield chalcones. niscpr.res.injocpr.com These chalcone (B49325) intermediates then undergo cyclization with reagents like hydrazine (B178648) hydrate (B1144303), phenylhydrazine, or 2,4-dinitrophenylhydrazine (B122626) in the presence of a catalytic amount of sulfuric acid in ethanol (B145695). niscpr.res.injocpr.com This reaction sequence leads to the formation of pyrazoline-substituted this compound derivatives. niscpr.res.injocpr.com

For instance, the reaction of a chalcone with hydrazine hydrate in refluxing ethanol yields the corresponding pyrazolyl-substituted imidazole-2-thiol. niscpr.res.in The successful cyclization is often confirmed by spectroscopic methods, such as 1H NMR, which shows characteristic signals for the newly formed pyrazoline ring. jocpr.com

Table 1: Examples of Pyrazoline-Substituted Imidazole-2-thiols from Chalcones

| Chalcone Precursor | Cyclizing Reagent | Resulting Derivative | Reference |

|---|---|---|---|

| 1-[2-mercapto-4-methyl-1-phenyl-1H-imidazol-5-yl]-3-(4-methoxyphenyl)-prop-2-en-1-one | Hydrazine Hydrate | 5-[5-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiol | niscpr.res.in |

| 1-[2-mercapto-4-methyl-1-phenyl-1H-imidazol-5-yl]-3-(4-chlorophenyl)-prop-2-en-1-one | Phenylhydrazine | 5-[5-(4-Chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiol | niscpr.res.in |

Markwald Synthesis Modifications for 1,5-Disubstituted Imidazole-2-thiols

The Markwald synthesis is a classical and versatile method for the preparation of 2-mercaptoimidazoles. jetir.orgwjpsonline.comresearchgate.netresearchgate.net This reaction typically involves the condensation of an α-amino ketone or α-amino aldehyde with potassium thiocyanate (B1210189) or an alkyl isothiocyanate. wjpsonline.comresearchgate.net The resulting 2-thiol substituted imidazoles can then be subjected to oxidative desulfurization to yield the corresponding imidazole. jetir.org

Modifications of the Markwald synthesis have been developed to produce 1,5-disubstituted imidazole-2-thiols. nih.gov One such modification involves reacting a 2-amino-1-(4'-substituted phenyl)ethan-1-one hydrochloride derivative with a 4-substituted phenyl isothiocyanate in ethanol, with the dropwise addition of triethylamine (B128534). nih.gov The mixture is then refluxed to yield the desired 1,5-disubstituted phenyl-1H-imidazole-2-thiol derivative. nih.gov This approach has been successfully used to synthesize a variety of analogues, including 1,5-diphenyl-1H-imidazole-2-thiol. nih.gov

Mitsunobu Reaction Applications in Thiol Derivative Synthesis

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of alcohols to a variety of other functional groups, including thioethers, with inversion of stereochemistry. organic-chemistry.orgnih.govscribd.com This reaction involves an alcohol, a nucleophile (such as a thiol), a phosphine (B1218219) (typically triphenylphosphine), and an azodicarboxylate (like diethylazodicarboxylate, DEAD, or diisopropylazodicarboxylate, DIAD). nih.gov

In the context of this compound derivatives, the Mitsunobu reaction can be employed to introduce various substituents onto the thiol group. While direct synthesis of the imidazole-2-thiol core via this method is less common, it is instrumental in the functionalization of a pre-existing thiol. The reaction proceeds by activating the alcohol as a leaving group through the formation of a phosphonium (B103445) intermediate, which is then displaced by the thiol nucleophile. organic-chemistry.org This method is particularly valuable for creating thioether derivatives, which are important for exploring the structure-activity relationships of these compounds. acs.org

Regioselective and Stereoselective Synthetic Approaches to this compound Derivatives

The synthesis of specific isomers of functionalized 1-phenyl-1H-imidazole-2-thiols often requires careful control of regioselectivity and stereoselectivity.

Regioselective synthesis is crucial when multiple reactive sites are present in the starting materials. For example, in the reaction of imidazole-2-thiols with N-sulfonylphenyldichloroacetaldimines, the reaction proceeds regioselectively to afford N-(2-phenylimidazo[2,1-b] niscpr.res.injocpr.comthiazol-3-yl)arenesulfonamides. semanticscholar.org This selectivity is driven by the initial nucleophilic attack of the sulfur atom of the mercaptoimidazole onto the imine, followed by intramolecular cyclization. semanticscholar.org Similarly, reactions of 2,2-dicyanooxiranes with 1H-1,3-benzimidazol-2-thiol proceed with high regioselectivity. semanticscholar.org

Stereoselectivity is a key consideration when chiral centers are present or introduced during the synthesis. The Mitsunobu reaction, for instance, is well-known for proceeding with clean inversion of configuration at the alcohol's stereocenter, making it a valuable tool for controlling the stereochemistry of derivatives. organic-chemistry.orgnih.gov

Catalyst-Mediated Synthesis of this compound Analogues

Catalysts play a pivotal role in modern organic synthesis by enhancing reaction rates, improving yields, and influencing selectivity. Several catalytic systems have been developed for the synthesis of imidazole-2-thiol analogues.

Copper-catalyzed reactions have proven effective for the synthesis of various imidazole derivatives. For instance, copper nanoparticles grafted on carbon microspheres (Cu-NP/C) have been used as a reusable heterogeneous catalyst for the synthesis of 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives from 2-chloroquinoline-3-carbaldehyde (B1585622) and 1H-benzo[d]imidazole-2-thiol. samipubco.com Copper(I) iodide (CuI) in the presence of a ligand like o-phenanthroline can catalyze Ullmann-type coupling reactions to form complex heterocyclic systems. bohrium.com

Acid catalysts, such as p-toluenesulfonic acid (PTSA), are commonly employed in condensation reactions for the synthesis of substituted imidazoles. banglajol.infotandfonline.com For example, PTSA can catalyze the one-pot, four-component reaction of an aryl aldehyde, butylamine, 1,2-bis(4-chlorophenyl)-1,2-ethanedione, and ammonium (B1175870) acetate (B1210297) to yield 1,2,4,5-tetrasubstituted-1H-imidazoles. tandfonline.com

Multicomponent Reactions for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates the majority of the atoms from the starting materials. rug.nl MCRs offer significant advantages, including reduced synthesis time, lower costs, and decreased waste generation.

Several MCRs have been developed for the synthesis of substituted imidazoles. mdpi.com A notable example is the one-pot synthesis of 1,2,5-trisubstituted imidazoles from vinyl azides, aromatic aldehydes, and aromatic amines under Brønsted acid catalysis. acs.org Another approach involves the four-component reaction of an aldehyde, a primary amine, a 1,2-dicarbonyl compound, and ammonium acetate, which can be facilitated by catalysts like p-toluenesulfonic acid, often under microwave irradiation to accelerate the reaction. tandfonline.com The use of N-methylimidazole has also been shown to accelerate the three-component synthesis of thiazole (B1198619) derivatives, a related heterocyclic system. iau.ir These MCRs provide rapid access to a diverse range of imidazole derivatives with high efficiency.

Chemical Reactivity and Derivatization Studies of 1 Phenyl 1h Imidazole 2 Thiol

Transformations Involving the Thiol Group

The thiol group is one of the most reactive functionalities in the 1-phenyl-1H-imidazole-2-thiol molecule. Its nucleophilic nature and susceptibility to oxidation are the basis for numerous derivatization strategies.

The sulfur atom of the thiol group is a potent nucleophile, readily participating in alkylation reactions to form stable thioether derivatives. This S-alkylation is a common strategy for introducing diverse functional groups onto the imidazole (B134444) scaffold.

The reaction typically proceeds by deprotonating the thiol with a base to form a more nucleophilic thiolate anion, which then attacks an alkylating agent. Common bases include triethylamine (B128534) and potassium carbonate. mdpi.combanglajol.info For instance, the reaction of related imidazole-2-thiols with various alkyl halides, such as benzyl (B1604629) chloride or ethyl chloroacetate, in the presence of a base, leads to the corresponding 2-(alkylthio)imidazoles. mdpi.comresearchgate.net A specific example involves the reaction of a substituted 1,4-diphenyl-1H-imidazole-2-thiol with 2-chloro-N-(4-(3-oxomorpholino)phenyl)acetamide in the presence of potassium carbonate (K2CO3) in a solvent like N,N-dimethylformamide (DMF) to yield the corresponding thioether. banglajol.info

Similarly, regioselective alkylation of the thiol functionality can be achieved with reagents like propargyl bromide in refluxing ethanol (B145695) with triethylamine, yielding the 2-propargylthio derivative, which can be used for further click chemistry applications. nih.gov

Table 1: Examples of Thioether Formation Reactions

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| This compound | Alkyl Halide (e.g., Benzyl Bromide) | Base (e.g., Triethylamine), Solvent (e.g., Ethanol) | 2-(Alkylthio)-1-phenyl-1H-imidazole |

| 1,4-Diphenyl-1H-imidazole-2-thiol | 2-chloro-N-(4-(3-oxomorpholino)phenyl)acetamide | K2CO3, DMF | 2-((1,4-Diphenyl-1H-imidazol-2-yl)thio)-N-(4-(3-oxomorpholino)phenyl)acetamide |

| Benzimidazole-2-thiol | Propargyl Bromide | Triethylamine, Ethanol, Reflux | 2-(Propargylthio)benzimidazole |

The thiol group of this compound is susceptible to oxidation, yielding different products depending on the oxidizing agent and reaction conditions. Mild oxidation, for example with hydrogen peroxide, typically leads to the formation of a disulfide-bridged dimer, bis(1-phenyl-1H-imidazol-2-yl) disulfide. evitachem.com

More vigorous oxidation can convert the thiol group into higher oxidation states, such as sulfinic or sulfonic acids. The formation of 1-phenyl-1H-imidazole-2-sulfonic acid represents a significant transformation of the scaffold, introducing a highly polar, acidic functional group. molaid.com This modification can dramatically alter the physicochemical properties of the parent molecule, such as its solubility.

Reactions at the Imidazole Nitrogen Atoms

The imidazole ring contains two nitrogen atoms, but in this compound, the N-1 position is already substituted with a phenyl group. The remaining N-3 nitrogen atom possesses a lone pair of electrons and can act as a nucleophile or a base.

N-alkylation at the N-3 position is a key reaction, leading to the formation of imidazolium (B1220033) quaternary salts. thieme-connect.de This is typically achieved by reacting the parent molecule with an alkylating agent, such as an alkyl halide. nih.govgoogle.com For example, N-alkylation of imidazoles and their derivatives has been carried out to produce compounds with enhanced biological activities. researchgate.net In some cases, the N-1 position is first protected before alkylating the N-3 position, followed by deprotection to yield the desired N-3 alkylated product. nih.gov These quaternization reactions introduce a permanent positive charge, significantly impacting the molecule's properties.

Table 2: Reactivity of Imidazole Nitrogens

| Nitrogen Position | Reaction Type | Reagent Example | Product Type |

| N-3 | N-Alkylation (Quaternization) | Alkyl Halide (e.g., Methyl Iodide) | 1-Phenyl-3-alkyl-2-thioxo-2,3-dihydro-1H-imidazolium Salt |

| N-3 | N-Acylation | Acyl Chloride | 3-Acyl-1-phenyl-1H-imidazole-2-thione |

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring and Imidazole Core

Both the phenyl ring and the imidazole core can undergo substitution reactions, although their reactivity differs. The imidazole ring is generally more electron-rich than the phenyl ring, making it more susceptible to electrophilic attack. pearson.com

Electrophilic aromatic substitution on the electron-rich imidazole ring, such as nitration, can occur, typically at the C-5 position. vulcanchem.com Conversely, the phenyl ring is less activated. However, electrophilic substitution, such as halogenation (bromination or chlorination), can be achieved on the phenyl ring under appropriate conditions. ambeed.com Studies on 1-phenylimidazole (B1212854) show a preference for electrophilic substitution at the para-position of the phenyl ring. thieme-connect.de

Nucleophilic aromatic substitution is less common on the unsubstituted phenyl or imidazole rings but can be a key reaction when a suitable leaving group is present. For instance, if the phenyl group is substituted with a halogen, such as in 5-(4-bromophenyl)-1-phenyl-1H-imidazole-2-thiol, the bromine atom can be displaced by various nucleophiles.

Development of Novel Linkers and Conjugates Utilizing this compound Scaffolds

The versatile reactivity of the this compound scaffold makes it an attractive building block for constructing more complex molecular architectures, including linkers and bioconjugates. The thiol group is particularly useful for this purpose, as it can be used as a handle for tethering the imidazole unit to other molecular fragments.

One prominent strategy involves the S-alkylation of the thiol group with a bifunctional linker. For example, reacting the thiol with propargyl bromide introduces a terminal alkyne, which can then participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. nih.gov This allows for the efficient conjugation of the imidazole scaffold to molecules bearing an azide (B81097) group, such as peptides, polymers, or other pharmacophores, often using 1,2,3-triazoles as stable, rigid linkers. nih.gov

Furthermore, the thiol group itself can be part of a "self-immolative linker" system. In such systems, the linker is designed to cleave and release a cargo molecule upon a specific trigger, such as the cleavage of a nearby bond. Thiol-based linkers are being explored for the intracellular release of therapeutic agents. rsc.org The development of linkers with varying flexibility, such as those incorporating pyrazole (B372694) or hydrazone moieties, allows for the fine-tuning of the properties of the final conjugate. semanticscholar.orgnih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization in 1 Phenyl 1h Imidazole 2 Thiol Research

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy for Proton and Carbon Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of 1-phenyl-1H-imidazole-2-thiol. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of distinct atoms in the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of the phenyl group usually appear as a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm). The two protons on the imidazole (B134444) ring are expected to show distinct signals, often as doublets due to coupling with each other. The N-H proton of the thione tautomer gives a broad singlet, the chemical shift of which can be concentration and solvent dependent. For related imidazole derivatives, the imidazole protons are observed in the range of δ 7-8 ppm. For instance, in 1-(tetrahydro-2H-pyran-2-yl)-1H-benzimidazole, the imidazole and phenyl protons resonate between δ 7.26 and 8.06 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments. The spectrum for this compound would be expected to show nine distinct signals. The most downfield signal typically corresponds to the C=S carbon (thiocarbonyl), often appearing around 160-180 ppm. Carbons of the phenyl ring and the imidazole ring would resonate in the 110-140 ppm range.

Interactive Data Table: Representative NMR Data for Imidazole Derivatives This table presents typical chemical shift ranges for protons and carbons in structures related to this compound, providing a reference for spectral interpretation.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹H | Aromatic (Phenyl-H) | 7.0 - 8.0 (multiplet) |

| Imidazole (C-H) | 7.0 - 8.1 (doublets) | |

| Thiol/Amine (N-H) | Variable, broad singlet | |

| ¹³C | Thiocarbonyl (C=S) | ~165 |

| Aromatic/Imidazole (C) | 110 - 145 |

Note: Actual chemical shifts can vary based on solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound. nih.gov These methods probe the vibrational modes of molecules, providing a characteristic fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum of this compound, often recorded using a KBr wafer technique, displays several key absorption bands. nih.gov A prominent feature is the N-H stretching vibration, which typically appears as a broad band in the 3100-3400 cm⁻¹ region. The C=S (thione) stretching vibration is also a key diagnostic peak, though it can be of variable intensity, usually found in the 1200-1050 cm⁻¹ range. Aromatic C-H stretching is observed above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. nih.gov The symmetric vibrations of the phenyl ring and the C=S bond often give rise to strong Raman signals, which might be weak in the IR spectrum.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | Amine/Imidazole | 3100 - 3400 | IR |

| Aromatic C-H Stretch | Phenyl/Imidazole | > 3000 | IR, Raman |

| C=C Stretch | Aromatic/Imidazole | 1450 - 1600 | IR, Raman |

| C=S Stretch | Thione | 1050 - 1200 | IR, Raman |

| C-N Stretch | Imidazole | 1250 - 1350 | IR, Raman |

Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. nih.gov For this compound, with a molecular formula of C₉H₈N₂S, the expected monoisotopic mass is approximately 176.04 Da. nih.gov

In a typical electron ionization (EI) mass spectrum, this compound would exhibit a distinct molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight. nih.govniscpr.res.in High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement. rsc.org

The fragmentation pattern provides structural information. Common fragmentation pathways for this molecule might include the loss of the thiol group, cleavage of the phenyl group, or fragmentation of the imidazole ring.

Interactive Data Table: Mass Spectrometry Data for this compound

| Parameter | Value | Method |

| Molecular Formula | C₉H₈N₂S | - |

| Molecular Weight | 176.24 g/mol | Calculated |

| Monoisotopic Mass | 176.04081944 Da | Calculated nih.gov |

| Molecular Ion (M⁺) | m/z 176 | GC-MS nih.gov |

Elemental Microanalysis for Stoichiometric Verification

Elemental microanalysis provides an experimental determination of the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a purified sample of this compound. This technique is crucial for verifying the compound's empirical and molecular formula. niscpr.res.in The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula, C₉H₈N₂S. nih.gov Close agreement between the found and calculated values, typically within ±0.4%, confirms the stoichiometry and purity of the synthesized compound. openreadings.eursc.org

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Theoretical Mass % |

| Carbon | C | 12.011 | 9 | 61.34% |

| Hydrogen | H | 1.008 | 8 | 4.58% |

| Nitrogen | N | 14.007 | 2 | 15.90% |

| Sulfur | S | 32.06 | 1 | 18.19% |

| Total | 100.00% |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not detailed in the provided search results, analysis of its close isomer, 4-phenyl-1H-imidazole-2(3H)-thione, offers significant insight. nih.gov

For this isomer, X-ray diffraction analysis revealed a monoclinic crystal system. nih.gov The structure shows that the imidazole and phenyl rings are nearly planar, with a slight twist between them. nih.gov A key feature in the crystal packing is the formation of hydrogen bonds. Molecules are linked into infinite ribbons by N—H⋯S hydrogen bonds. nih.gov Such analysis for this compound would similarly confirm the tautomeric form (thione vs. thiol) present in the solid state and elucidate the network of intermolecular forces, such as hydrogen bonding and π–π stacking, that govern its crystal lattice. lookchem.commdpi.com

Computational Chemistry and Molecular Modeling Investigations of 1 Phenyl 1h Imidazole 2 Thiol

Quantum Chemical Calculations of Electronic Structure, Stability, and Tautomerism

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are crucial for understanding the intrinsic properties of 1-phenyl-1H-imidazole-2-thiol. These studies elucidate its electronic structure, thermodynamic stability, and the subtle equilibrium between its tautomeric forms.

The compound can exist in two tautomeric forms: the thiol form (this compound) and the thione form (1-phenyl-1H-imidazole-2(3H)-thione). nih.gov Computational studies on similar heterocyclic systems, such as 1,2,4-triazole (B32235) and tetrazole derivatives, have shown that the thione tautomer is generally more stable. science.govsjpas.com DFT calculations can precisely quantify the energy difference between these forms, revealing the predominant species in different environments. researchgate.net For instance, theoretical calculations on related molecules have established the thione form as the more stable tautomer in both the gas phase and solution. science.gov

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. sjpas.com These parameters are vital for predicting how the molecule will interact with other chemical species, including biological macromolecules. Quantum chemical calculations for related imidazole (B134444) inhibitors have been used to determine properties like electronegativity, chemical hardness, and softness, which help in evaluating their chemical behavior and stability. sjpas.comresearchgate.net

| Parameter | Description | Significance |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital. | Indicates the ability to donate electrons. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first vacant orbital. | Indicates the ability to accept electrons. |

| ΔE (Energy Gap = ELUMO - EHOMO) | Difference in energy between HOMO and LUMO. | Relates to chemical reactivity and stability; lower gap suggests higher reactivity. sjpas.com |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Derived from HOMO-LUMO energies, indicates stability. sjpas.com |

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. For this compound and its analogs, docking studies have been instrumental in identifying potential biological targets and elucidating the specific interactions that stabilize the ligand-protein complex.

Derivatives of imidazole-2-thiol have been investigated as inhibitors of various enzymes, including cyclooxygenase-2 (COX-2), a key target in anti-inflammatory drug design. researchgate.netnih.gov Docking studies have shown that these compounds can fit within the active site of COX-2, with their stability being influenced by both hydrophobic and hydrophilic interactions with amino acid residues. researchgate.net For example, the imidazole core and phenyl rings can form hydrophobic interactions, while the thiol or thione group may act as a hydrogen bond donor or acceptor. researchgate.net In some cases, the thiol group can form crucial covalent bonds with cysteine residues in proteins, modulating their function. Studies on similar imidazolone (B8795221) derivatives have identified key interactions with residues such as Met 99, Tyr 147, and Tyr 157 in the active site of target proteins. researchgate.net

| Target Protein | Key Interacting Residues | Types of Interactions | Predicted Binding Affinity (Example) |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | ARG120, TYR355, SER530 | Hydrogen Bonding, Hydrophobic Interactions | -11.569 kcal/mol researchgate.net |

| Polo-like kinase 1 (Plk1) | ARG136 | Hydrogen Bonding, Hydrophobic Interactions samipubco.com | High samipubco.com |

| Human Acetylcholinesterase | Not specified | Hydrogen Bonding, π-π Stacking bohrium.com | High bohrium.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand the structural features that are critical for bioactivity.

For a series of anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives, a QSAR study revealed the specific contributions of different substituents to their cytotoxicity. nih.gov The study found that the presence of a thiol substituent at the 2-position of the imidazole ring leads to a decrease in cytotoxicity compared to the unsubstituted analog. nih.gov This suggests that for this particular biological endpoint, the thiol group is not favorable. The QSAR model also highlighted the importance of other structural features:

Electron-withdrawing groups at the para-position of the 1-phenylamino fragment were found to be unfavorable for cytotoxicity. nih.gov

Lipophilicity of substituents at the meta-position of the 5-phenyl ring was shown to increase cytotoxicity. nih.gov

The size and shape of substituents at the meta-position of the 1-phenylamino fragment were also identified as conducive factors for cytotoxicity. nih.gov

These findings, derived from statistically validated models, provide a clear roadmap for modifying the this compound scaffold to either enhance or reduce a specific biological effect. nih.gov

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Energetics

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. MD simulations are used to assess the stability of the docked conformation, observe conformational changes in both the ligand and the protein, and calculate binding free energies more accurately.

For imidazole-based inhibitors, MD simulations have been performed to confirm the stability of the ligand-protein complexes predicted by docking. researchgate.netsamipubco.com For instance, simulations of a COX-2 inhibitor complex confirmed that the ligand-protein interactions remained consistent throughout the simulation period, indicating a stable binding mode. researchgate.net Similarly, MD simulations of imidazoline (B1206853) derivatives targeting Polo-like kinase 1 (Plk1) were used to assess the impact of specific residues on the binding kinetics, revealing that interactions with residues like ARG136 were consistently maintained. samipubco.com

These simulations provide crucial information on the flexibility of the ligand within the binding pocket and the energetic contributions of different interactions, such as those mediated by water molecules. By calculating binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), researchers can achieve a more quantitative prediction of binding affinity, helping to rank potential drug candidates. researchgate.net

Biological and Pharmacological Research on 1 Phenyl 1h Imidazole 2 Thiol and Its Derivatives

Exploration of Enzyme Inhibitory Mechanisms

Derivatives of 1-phenyl-1H-imidazole-2-thiol have been a focus of research for their ability to inhibit specific enzymes implicated in disease processes.

Cyclooxygenase (COX-1 and COX-2) Inhibition Profiling

Cyclooxygenase (COX) enzymes are key to the inflammatory process, and their inhibition is a major strategy for anti-inflammatory drugs. nih.gov Some derivatives of this compound have been investigated as inhibitors of COX-1 and COX-2. nih.govresearchgate.net

A study on novel 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives, which are derived from 1,5-diphenyl-1H-imidazole-2-thiol, demonstrated varied inhibitory effects on COX-1 and COX-2 enzymes. nih.gov One compound in this series showed the highest activity against COX-2 at a 10 μM concentration, with 88% inhibition, while another was the most potent and selective inhibitor of the COX-1 isoenzyme. nih.gov

Another study focused on novel 1,2-disubstituted imidazoles and found that compounds with a substituted phenyl ring at position 1 and an alicyclic tertiary alcohol at position 2 were selective COX-1 inhibitors. nih.gov The potency and selectivity of these compounds were dependent on the different substituents. nih.gov

Furthermore, a series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives were designed and evaluated as selective COX-2 inhibitors. brieflands.com These compounds exhibited IC50 values for COX-2 inhibition in the range of 0.7-3.6 µM, while their IC50 values for COX-1 inhibition were significantly higher, ranging from 78-138 µM, indicating their selectivity for COX-2. brieflands.com

Table 1: COX Inhibition Data for Selected this compound Derivatives

| Compound/Derivative | Target Enzyme | Inhibition/Activity | Reference |

| 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivative (Compound 1) | COX-2 | 88% inhibition at 10 µM | nih.gov |

| 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivative (Compound 9) | COX-1 | 85% inhibition | nih.gov |

| 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives | COX-2 | IC50 values of 0.7-3.6 µM | brieflands.com |

| 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives | COX-1 | IC50 values of 78-138 µM | brieflands.com |

Cathepsin K Modulatory Activity

Cathepsin K, a cysteine protease highly expressed in osteoclasts, is a target for the treatment of osteoporosis due to its role in bone resorption. nih.govnih.gov While direct studies on this compound and its derivatives as cathepsin K inhibitors are not extensively detailed in the provided results, the general class of imidazole-containing compounds has been explored for this activity. The development of selective cathepsin K inhibitors is an active area of research. nih.gov

Investigation of Other Relevant Biological Targets

The versatility of the imidazole (B134444) scaffold allows for its interaction with various biological targets. researchgate.net Research has shown that derivatives of imidazole can act as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune suppression, making it a target for cancer therapy. nih.gov Specifically, a systematic study of 4-phenyl-imidazole (4-PI) derivatives was conducted to develop more potent IDO inhibitors. nih.gov

Antimicrobial Activity Studies

Derivatives of this compound have demonstrated potential as antimicrobial agents, with studies investigating their effectiveness against a range of bacteria and fungi. banglajol.infoniscpr.res.in

Antibacterial Spectrum and Potency

A series of novel 5-[1-substituted-5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiols were synthesized and evaluated for their antimicrobial activity. niscpr.res.in Some of these compounds showed moderate activity when compared to the standard drug ciprofloxacin. niscpr.res.in Another study reported the synthesis of oxomorpholine-imidazole derivatives, which were found to have potential as chemotherapeutic agents with significant clinical applications, including antibacterial activity. banglajol.info

Antifungal Efficacy

The antifungal properties of imidazole derivatives are well-documented. researchgate.netnih.gov A series of 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters, derived from a 1-phenyl-2-(1H-imidazol-1-yl)ethanol scaffold, showed significant fungal growth inhibition at low concentrations. researchgate.net One derivative exhibited a minimal inhibition concentration (MIC) of 0.125 mg/mL against Candida albicans. researchgate.net Some compounds in this series were also effective against resistant C. glabrata. researchgate.net Additionally, copper(I) complexes of heterocyclic thione ligands, including imidazole-2-thione derivatives, have been reported to possess antifungal activity. scialert.net

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Compound/Derivative | Organism | Activity | Reference |

| 5-[1-substituted-5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiols | Bacteria | Moderate activity compared to ciprofloxacin | niscpr.res.in |

| 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol ester derivative | Candida albicans | MIC of 0.125 mg/mL | researchgate.net |

| 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol ester derivative | Candida glabrata | Potent against resistant strains | researchgate.net |

Antiviral Research, with a Focus on Anti-Retrovirus Properties

The quest for effective antiviral agents has led researchers to explore a wide array of chemical structures, with imidazole derivatives showing considerable promise. nih.gov Specifically, compounds containing the this compound core have been investigated for their potential to combat retroviruses, such as the human immunodeficiency virus (HIV). derpharmachemica.comscialert.netrasayanjournal.co.inniscpr.res.injocpr.com

Research has demonstrated that derivatives of 1,3-disubstituted-imidazole-2-thione exhibit anti-HIV-1 activity comparable to that of the established non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. worldwidejournals.com The reverse transcriptase (RT) enzyme is a critical component of the HIV replication cycle, making it a prime target for antiviral drugs. derpharmachemica.com The inhibitory action of these imidazole derivatives on HIV-1 RT underscores their therapeutic potential. derpharmachemica.comsrce.hr

In one study, a series of 1-phenyl-3-(5-phenyl-1H-imidazol-1-yl) thiourea (B124793) analogs were synthesized and evaluated for their anti-HIV activity. derpharmachemica.com While their therapeutic indices were lower than that of Zidovudine (AZT), two compounds from the series demonstrated notable activity. derpharmachemica.com This highlights the potential of the this compound scaffold as a starting point for developing new anti-retroviral agents.

Further investigations into imidazole-2-thione derivatives have revealed their capacity to inhibit the replication of not only HIV-1 but also HIV-2 and Simian Immunodeficiency Virus (SIV) in cell cultures. scialert.net The primary mechanism of action for this inhibition is attributed to their effect on HIV reverse transcriptase. scialert.net The broad-spectrum anti-retroviral activity of these compounds makes them attractive candidates for further development.

| Compound ID | Derivative Type | Target | Activity | Reference |

| 5a | 1-phenyl-3-(5-phenyl-1H-imidazol-1-yl) thiourea | HIV | Therapeutic Index: 17.5 | derpharmachemica.com |

| 5b | 1-phenyl-3-(5-phenyl-1H-imidazol-1-yl) thiourea | HIV | Therapeutic Index: 19.9 | derpharmachemica.com |

| - | 1,3-disubstituted-imidazole-2-thione | HIV-1 | Comparable to Nevirapine | worldwidejournals.com |

| - | Imidazole-2-thione derivatives | HIV-1, HIV-2, SIV | Inhibition of replication | scialert.net |

This table is interactive. Click on the headers to sort the data.

Structure-Activity Relationship (SAR) Analysis for Optimized Bioactivity

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) analysis is a critical tool in medicinal chemistry that helps in understanding how different functional groups and structural modifications influence the pharmacological effects of a molecule. For this compound derivatives, SAR studies have provided valuable insights into optimizing their antiviral properties. nih.govnih.gov

One key finding from SAR studies is the importance of the thiol substituent at the 2-position of the imidazole nucleus. nih.gov Research has shown that the presence of a thiol group at this position can decrease cytotoxicity compared to unsubstituted counterparts. nih.gov This is a crucial consideration in drug development, as an ideal therapeutic agent should exhibit high efficacy against the target with minimal toxicity to the host.

Furthermore, SAR analysis has revealed that the nature and position of substituents on the phenyl rings play a significant role in the bioactivity of these compounds. For instance, the presence of electron-withdrawing groups on the phenyl ring has been found to be necessary for the antimicrobial activity of certain imidazole derivatives. nih.gov In the context of anti-HIV activity, the lipophilicity of substituents on the 5-phenyl ring has been shown to increase cytotoxicity. nih.gov

The substitution pattern on the phenylamino (B1219803) fragment at the 1-position of the imidazole ring also influences activity. The absence of substituents at the 2 and 3 positions of this phenyl ring tends to reduce cytotoxicity. nih.gov Conversely, the presence of electron-withdrawing substituents at the para position of this phenyl ring is unfavorable for cytotoxicity. nih.gov These findings from SAR studies provide a roadmap for medicinal chemists to design and synthesize more potent and less toxic antiviral agents based on the this compound scaffold.

Rational Drug Design Strategies Based on this compound Scaffolds

Rational drug design involves the targeted development of new medications based on a deep understanding of the biological targets and the principles of molecular interactions. nih.govopenmedicinalchemistryjournal.com The this compound scaffold has served as a valuable starting point for such strategies in the pursuit of novel antiviral drugs. derpharmachemica.comresearchgate.net

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, have become indispensable tools in modern drug design. openmedicinalchemistryjournal.comresearchgate.net These techniques allow researchers to predict how a molecule will bind to its target and to identify the structural features that are most important for its activity. For instance, docking studies with HIV-1 reverse transcriptase have been used to investigate the binding patterns of imidazole derivatives that show inhibitory activity. srce.hr

The insights gained from SAR and computational studies guide the synthesis of new derivatives with optimized properties. For example, knowing that a thiol group at the 2-position reduces cytotoxicity informs the decision to retain this feature in newly designed molecules. nih.gov Similarly, understanding the influence of different substituents on the phenyl rings allows for the strategic placement of functional groups to enhance antiviral activity while minimizing adverse effects. nih.govnih.gov

The development of 1-phenyl-3-(5-phenyl-1H-imidazol-1-yl) thiourea analogs is a practical example of rational drug design. derpharmachemica.com By starting with the this compound core and systematically introducing different substituents, researchers were able to explore the chemical space and identify compounds with promising anti-HIV activity. derpharmachemica.com This iterative process of design, synthesis, and biological evaluation is at the heart of rational drug discovery and continues to drive the search for more effective treatments for viral infections.

Applications of 1 Phenyl 1h Imidazole 2 Thiol in Materials Science and Catalysis

Role as Ligands in Coordination Chemistry for Metal Complexes

The imidazole (B134444) moiety is a well-established and vital ligand in coordination chemistry, and 1-phenyl-1H-imidazole-2-thiol is no exception. Its ability to coordinate with a variety of metal ions is attributed to the presence of multiple donor atoms, primarily the nitrogen atoms of the imidazole ring and the exocyclic sulfur atom of the thiol group. This ambidentate character allows it to form stable complexes with a range of transition metals.

The coordination can occur through the nitrogen atom, the sulfur atom, or both, leading to the formation of diverse structural motifs, including mononuclear complexes and coordination polymers. Research on related substituted benzimidazole (B57391) ligands has shown the formation of stable complexes with copper(II) and nickel(II), where the ligand coordinates through the tertiary nitrogen atom of the imidazole ring. jocpr.com For instance, complexes with a 2-substituted benzimidazole ligand have been synthesized with Cu(II) and Ni(II), resulting in square planar and tetrahedral geometries, respectively. jocpr.com

While extensive crystallographic data for this compound complexes are not widely published, the behavior of analogous imidazole and thiol-containing ligands provides a strong indication of its coordinating potential. The formation of both one- and two-dimensional coordination polymers with Fe(II) and various imidazole derivatives highlights the capacity of these ligands to create extended networks. mdpi.com The specific nature of the metal-ligand interaction is influenced by factors such as the metal ion's identity, the solvent system used, and the stoichiometry of the reactants.

Table 1: Representative Metal Complexes with Imidazole-Thiol Type Ligands

| Metal Ion | Ligand Type | Coordination Mode | Resulting Geometry | Reference |

|---|---|---|---|---|

| Cu(II) | 2-Substituted Benzimidazole | Monodentate (N-donor) | Square Planar | jocpr.com |

| Ni(II) | 2-Substituted Benzimidazole | Monodentate (N-donor) | Tetrahedral | jocpr.com |

| Fe(II) | 1-Ethyl-imidazole | Monodentate (N-donor) | Octahedral (in 2D polymer) | mdpi.com |

| Pd(II) | Pyrazolyl-functionalized NHC | Bidentate (N,C-donor) | Square Planar | researchgate.net |

Catalytic Applications of this compound-Based Systems

The catalytic utility of systems based on this compound is an area of growing interest. The compound itself or its metallic complexes can serve as catalysts in a variety of organic transformations. The presence of both a soft sulfur donor and nitrogen donors makes it an excellent ligand for stabilizing metal centers in catalytically active complexes, particularly with late transition metals like palladium and copper.

Palladium complexes bearing N-heterocyclic carbene (NHC) ligands derived from imidazole precursors have demonstrated high efficiency in cross-coupling reactions. For instance, pyrazolyl-functionalized NHC-palladium complexes are effective catalysts for Suzuki-Miyaura and Mizoroki-Heck coupling reactions performed in aqueous media. researchgate.net These reactions are fundamental in carbon-carbon bond formation. The general mechanism for such cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination steps, where monoligated palladium(0) species are often the most active catalysts. acs.org

Furthermore, copper(I) complexes with sulfur-containing ligands have shown significant catalytic performance. A notable example is the high photocatalytic activity of copper(I) 5-phenylpyrimidine-2-thiolate complexes in the aerobic oxidative hydroxylation of arylboronic acids to phenols under visible light. rsc.org This suggests that copper complexes of this compound could exhibit similar reactivity. The use of this compound in copper-catalyzed cross-coupling reactions is considered a promising field of research for creating complex molecular structures.

Table 2: Catalytic Performance of Related Imidazole-Based Systems

| Catalyst System | Reaction Type | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Pyrazolyl-NHC-Palladium Complex | Suzuki-Miyaura Coupling | Aryl halides and boronic acids | Biaryls | High catalytic activity in water under air. | researchgate.net |

| Pyrazolyl-NHC-Palladium Complex | Mizoroki-Heck Coupling | Aryl halides and alkenes | Substituted alkenes | Effective in aqueous/organic media. | researchgate.net |

| Copper(I) 5-phenylpyrimidine-2-thiolate | Aerobic Oxidative Hydroxylation | Arylboronic acids | Phenols | High photocatalytic activity under visible light. Catalyst is reusable. | rsc.org |

Integration into Advanced Functional Materials (e.g., polymers, sensors)

The unique properties of this compound make it a valuable component for the development of advanced functional materials, including polymers and chemical sensors. The thiol (-SH) group is particularly useful for anchoring the molecule to surfaces or for its incorporation into polymer chains through reactions like thiol-ene "click" chemistry. researchgate.net

In the field of sensor technology, imidazole derivatives have been extensively used to create fluorescent probes for the detection of various analytes. For example, imidazole-based fluorescent sensors have been designed for the selective detection of metal ions such as Ag+ and anions like F-. researchgate.net A highly selective and sensitive fluorescent probe based on a diphenyl-imidazole core was developed for the detection of Hg2+ ions, demonstrating the utility of the imidazole scaffold in creating chemosensors. rsc.org These sensors often operate on principles like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), where the binding of an analyte modulates the fluorescence output. While specific sensors based on this compound are not yet widely reported, its structural similarity to these successful probes suggests its potential in this area.

The incorporation of imidazole and thiol functionalities into polymers can impart them with specific properties. For instance, enzymatic synthesis has been used to create hypermodified DNA containing a combination of functional groups including thiol and imidazole, mimicking the active sites of enzymes. nih.gov This highlights the potential for creating functional polymers by incorporating monomers like this compound. Such polymers could find applications in areas ranging from biomedicine to materials science.

Table 3: Examples of Imidazole-Based Functional Materials

| Material Type | Imidazole Derivative | Function/Application | Target Analyte/Property | Reference |

|---|---|---|---|---|

| Fluorescent Sensor | 2-(4-(1,3-dithian-2-yl)phenyl)-4,5-diphenyl-1H-imidazole | "Turn-off" fluorescence detection | Hg2+ ions | rsc.org |

| Fluorescent Sensor | 4-Methyl-2,6-bis(1H-phenanthro[9,10-d]imidazol-2-yl)phenol | Selective fluorescence detection | Ag+ and F- ions | researchgate.net |

| Dye-Sensitized Solar Cell (DSSC) | 1-(4-methoxyphenyl)-2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole | Sensitizer dye | Photovoltaic energy conversion | nih.gov |

| Functional Biopolymer | Thiol- and imidazole-modified dNTPs | Enzymatic synthesis of hypermodified DNA | Mimicking protein active sites | nih.gov |

Emerging Research Frontiers and Future Perspectives for 1 Phenyl 1h Imidazole 2 Thiol

Development of Prodrugs and Targeted Delivery Systems

To overcome challenges such as poor solubility and non-specific activity, researchers are exploring prodrug strategies and targeted delivery systems for imidazole-based compounds. A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This approach can improve the pharmacokinetic and pharmacodynamic properties of the parent drug. For instance, a dual-prodrug strategy has been developed for pancreatic cancer treatment, where an imidazole-containing compound releases two different active agents under hypoxic conditions. mdpi.com

Targeted delivery systems aim to concentrate a therapeutic agent at the site of action, minimizing off-target effects and enhancing efficacy. Nanoparticles are at the forefront of these delivery technologies. For example, imidazole-rich polypeptides have been used to functionalize complex nanoparticles for gene delivery to metastatic melanoma. nih.gov These nanoparticles demonstrate serum resistance and can overcome lysosomal barriers, crucial for effective systemic gene therapy. nih.gov Furthermore, nanoparticle-based systems can be designed to respond to the acidic microenvironment of infections, where the imidazole (B134444) groups become protonated, leading to a positive surface charge that enhances localization and antibacterial efficacy. nih.gov

| Delivery Strategy | Carrier/Approach | Potential Application | Key Feature |

| Prodrug | Dual-prodrug design | Pancreatic Cancer | Hypoxia-activated release of two therapeutic agents. mdpi.com |

| Targeted Delivery | Imidazole-rich polypeptide functionalized nanoparticles | Metastatic Melanoma (Gene Therapy) | Enhanced serum resistance and ability to overcome lysosomal barriers. nih.gov |

| Targeted Delivery | pH-responsive nanoparticles | Polymicrobial Infections | Charge-switching in acidic environments for enhanced bacterial localization. nih.gov |

Combination Therapies and Synergistic Effects

The use of 1-phenyl-1H-imidazole-2-thiol derivatives in combination with other therapeutic agents is a promising strategy to enhance treatment efficacy and overcome drug resistance. Imidazole-based compounds have shown synergistic effects in various therapeutic areas, including oncology and infectious diseases.

In cancer therapy, imidazole derivatives are being investigated as radiosensitizers in combination with radiotherapy for head and neck squamous cell carcinoma. nih.gov The rationale is that these compounds can increase the efficacy of radiation, potentially allowing for lower and less toxic radiation doses. nih.gov Several established anticancer drugs, such as dacarbazine (B1669748) and zoledronic acid, contain an imidazole ring and are used in combination chemotherapy regimens. nih.govresearchgate.net

In the context of infectious diseases, the antifungal activity of imidazole derivatives can be significantly increased when combined with a surface-active agent like sodium dodecyl sulphate (SDS). mdpi.com This combination leads to increased permeability of the fungal cell membrane, allowing for a higher intracellular concentration of the imidazole compound and a synergistic antifungal effect. mdpi.com

| Therapeutic Area | Combination | Mechanism of Synergy | Finding |

| Oncology | Imidazole derivative + Radiotherapy | Radiosensitization | Potential to enhance radiation effects and reduce toxicity. nih.gov |

| Oncology | Imidazole-based drugs (e.g., dacarbazine) + Chemotherapy | Multi-target effects | Established clinical use in combination regimens. nih.govresearchgate.net |

| Infectious Diseases | Imidazole derivative + Sodium Dodecyl Sulphate (SDS) | Increased fungal cell membrane permeability | Significant increase in antifungal activity against Candida spp. mdpi.com |

Exploration of Polypharmacology and Multi-Target Directed Ligands

The traditional "one drug, one target" paradigm is being challenged by the understanding that complex diseases often involve multiple biological pathways. Polypharmacology, the ability of a single drug to interact with multiple targets, is now seen as a desirable attribute. Multi-target directed ligands (MTDLs) are intentionally designed to modulate multiple targets simultaneously, offering the potential for enhanced efficacy and a lower propensity for drug resistance.

The imidazole scaffold is well-suited for the design of MTDLs due to its ability to interact with a variety of biological targets. mdpi.com Imidazole-based compounds have been shown to act as inhibitors of multiple enzymes or to interact with different receptors. For example, new imidazole-2-thiones linked to acenaphythylenone have been developed as dual DNA intercalators and topoisomerase II inhibitors for cancer therapy. nih.gov These compounds demonstrated potent anticancer activity, in some cases exceeding that of the standard drug doxorubicin. nih.gov

Advanced Preclinical Development Considerations

The transition of a promising compound from a laboratory discovery to a clinical candidate requires a thorough preclinical development program. This includes detailed studies on the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicity profile (Tox).

For imidazole derivatives, in silico ADME and molecular modeling studies are increasingly being used to predict their pharmacokinetic and safety profiles early in the drug discovery process. nih.gov These computational tools can help to identify potential liabilities and guide the design of molecules with more favorable properties. For example, in silico evaluation of new imidazole-2-ones and their 2-thione analogues as anticancer agents has been used to investigate their drug-like characteristics. nih.gov

A crucial aspect of preclinical development is the assessment of a compound's potential for drug-drug interactions, often mediated by cytochrome P450 enzymes. The development of robust analytical methods is essential for accurately quantifying the parent compound and its metabolites in biological matrices to support pharmacokinetic and toxicokinetic studies.

Innovation in Synthetic Routes and Process Chemistry

The efficient and sustainable synthesis of this compound and its derivatives is crucial for their continued exploration and potential commercialization. Recent innovations in synthetic organic chemistry are being applied to the synthesis of imidazole-based compounds, focusing on improving yields, reducing reaction times, and employing more environmentally friendly methods.

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of imidazole derivatives. derpharmachemica.comasianpubs.org This technique often leads to higher yields and shorter reaction times compared to conventional heating methods. asianpubs.org For example, the synthesis of 2,4,5-triphenyl-1H-imidazole containing Schiff base derivatives has been successfully achieved using microwave irradiation. asianpubs.org

Green chemistry principles are increasingly being incorporated into the synthesis of imidazole derivatives. This includes the use of environmentally benign solvents, catalysts, and reaction conditions. For instance, catalytic procedures using solid-supported catalysts and metal tetrafluoroborates have been developed for the multicomponent synthesis of imidazoles. rsc.org The use of copper nanoparticles as catalysts for C-S and C-N bond formation in imidazole synthesis represents another green and efficient approach. rsc.org

| Synthetic Innovation | Key Features | Example Application |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. | Synthesis of benzimidazoles and trisubstituted imidazoles. derpharmachemica.comasianpubs.org |

| Flow Chemistry | Precise control, improved safety, scalability, potential for automation. | Multistep synthesis of highly functionalized imidazo-oxadiazoles. researchgate.netnih.gov |

| Green Chemistry Approaches | Use of environmentally friendly solvents, reusable catalysts, and energy-efficient methods. | Multicomponent synthesis of imidazoles using solid-supported catalysts. rsc.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-phenyl-1H-imidazole-2-thiol, and how can purity be ensured?

- Methodology : A common approach involves reacting 1-phenylimidazole with thiourea under acidic conditions. For example, in a modified protocol, 5-(4-methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol was synthesized by reacting the imidazole precursor with 2-chloro-N-(thiazol-2-yl)acetamide in ethanol using potassium carbonate as a base, followed by recrystallization from ethanol to enhance purity . Key steps include monitoring reaction progress via TLC, optimizing solvent polarity for recrystallization, and verifying purity via HPLC or melting-point analysis.

Q. How can structural characterization of this compound be performed using crystallographic techniques?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, similar compounds (e.g., 4-phenyl-1H-imidazole-2(3H)-thione) were analyzed using SHELXL for refinement and ORTEP-III for visualization . Steps include:

Growing high-quality crystals via slow evaporation.

Collecting diffraction data (e.g., Agilent Xcalibur diffractometer).

Refining structures using SHELXL, focusing on bond lengths, angles, and R-factors (target <0.05).

Validating hydrogen bonding networks with tools like Mercury.

Q. What experimental protocols are used to evaluate the antifungal activity of this compound?

- Methodology : Broth microdilution assays (CLSI M27/M38 guidelines) are standard. For imidazole derivatives, studies involve:

Preparing fungal inocula (e.g., Candida albicans or Aspergillus fumigatus) in RPMI-1640 medium.

Testing compound serial dilutions (0.5–128 µg/mL) in 96-well plates.

Incubating at 35°C for 24–48 hours and determining MIC (minimum inhibitory concentration) via optical density .

Advanced Research Questions

Q. How can molecular docking elucidate the mechanism of action of this compound against fungal targets?

- Methodology :

Target Preparation : Retrieve fungal cytochrome P450 (CYP51) or lanosterol demethylase structures from PDB (e.g., 5TZ1).

Ligand Preparation : Optimize the compound’s geometry using Gaussian (DFT/B3LYP/6-31G*) and generate PDBQT files with AutoDockTools.

Docking : Perform blind docking with AutoDock Vina, focusing on binding pockets.

Analysis : Compare docking scores (ΔG) and interactions (H-bonds, hydrophobic contacts) with reference antifungals (e.g., fluconazole) .

Q. How can environmental degradation pathways of this compound be studied to assess ecological risks?

- Methodology :

Photolysis : Expose aqueous solutions to UV light (λ=254 nm) and analyze degradation products via LC-MS/MS.

Biodegradation : Use OECD 301F tests with activated sludge; monitor parent compound depletion via HPLC.

QSAR Modeling : Predict persistence using EPI Suite or TEST software, correlating logP and half-life data .

Q. How do crystallographic data contradictions arise in polymorphic forms, and how can they be resolved?

- Methodology :

Data Collection : Perform SC-XRD at varying temperatures (100–298 K) to capture phase transitions.

Refinement : Use SHELXL’s TWIN/BASF commands to handle twinning.

Validation : Cross-validate with PXRD patterns and DFT-calculated lattice energies. For example, conflicting unit-cell parameters in imidazole-thiol derivatives may arise from solvent inclusion or stacking faults .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

- Methodology :

Replicate Studies : Ensure identical strains, media, and incubation conditions.

SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring) on MIC values.

Meta-Analysis : Use tools like RevMan to statistically pool data from multiple studies, identifying outliers via funnel plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.